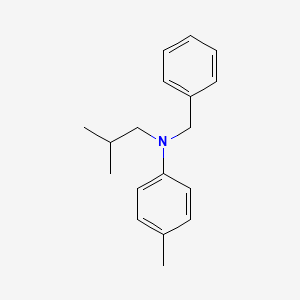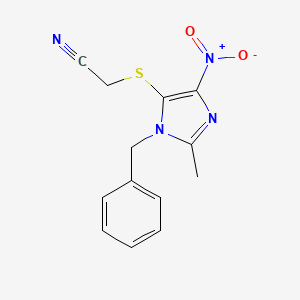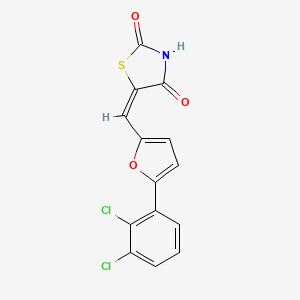
(2-Bromopyridin-4-YL)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromopyridin-4-YL)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C6H5BrClNO2S and a molecular weight of 270.53 g/mol . This compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and a methanesulfonyl chloride group at the 4-position. It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Bromination: One common method involves the bromination of 4-pyridinemethanesulfonyl chloride using bromine or a brominating agent under controlled conditions.
Suzuki–Miyaura Coupling: Another method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Industrial Production Methods: Industrial production of (2-Bromopyridin-4-YL)methanesulfonyl chloride typically involves large-scale bromination reactions under optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: (2-Bromopyridin-4-YL)methanesulfonyl chloride can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, substitution with an amine would yield an amine derivative of the original compound .
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: (2-Bromopyridin-4-YL)methanesulfonyl chloride is widely used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents due to its ability to form stable derivatives with biological activity.
Industry:
Mecanismo De Acción
The mechanism of action of (2-Bromopyridin-4-YL)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable derivatives . The bromine atom can also participate in substitution reactions, further expanding the compound’s versatility in chemical synthesis .
Comparación Con Compuestos Similares
(3-Bromopyridin-2-YL)methanesulfonyl chloride: Similar in structure but with the bromine atom at the 3-position.
(2-Bromopyridin-4-YL)methanol: Similar in structure but with a hydroxymethyl group instead of a methanesulfonyl chloride group.
Uniqueness: (2-Bromopyridin-4-YL)methanesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs .
Propiedades
Fórmula molecular |
C6H5BrClNO2S |
|---|---|
Peso molecular |
270.53 g/mol |
Nombre IUPAC |
(2-bromopyridin-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H5BrClNO2S/c7-6-3-5(1-2-9-6)4-12(8,10)11/h1-3H,4H2 |
Clave InChI |
WRMYPCNKJYMYGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1CS(=O)(=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14170297.png)





![Ethyl 7-butyl-6-(4-tert-butylbenzoyl)imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14170317.png)


![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14170344.png)

